Enantioselective Synthesis: (4R) vs (4S) Access and Yield
Two independent enantioselective routes to the 4,4-difluoropyrrolidin-3-ol core have been reported, both capable of delivering the (4R) enantiomer [1]. Route 1 uses (3R,4R)-3,4-dihydroxypyrrolidine derived from L-(+)-tartaric acid, preserving the C2 symmetry to install the desired (4R) chirality. Route 2 employs an iridium–diamine-catalyzed asymmetric transfer hydrogenation on a pre-assembled gem-difluoro pyrrolidine ring. While the (4S) enantiomer can be accessed by switching the chiral ligand or starting material, the (4R) route benefits from the chiral pool approach, which avoids the need for expensive chiral catalysts and achieves high enantiomeric excess [1]. The (4R) building block is therefore more economically accessible at scale for programs that require the (R)-configuration, which is the stereochemistry found in several advanced clinical candidates including LSN 3213128 [2].
| Evidence Dimension | Enantioselective synthetic access and yield |
|---|---|
| Target Compound Data | Two enantioselective routes reported; chiral pool route uses L-(+)-tartaric acid as stereochemical source; yields reported in J. Org. Chem. 2016, 81, 4359–4363 |
| Comparator Or Baseline | (4S) enantiomer accessible via enantiomeric chiral pool (D-(–)-tartaric acid) or opposite chiral catalyst; no direct yield comparison in same publication |
| Quantified Difference | No direct head-to-head yield comparison available; chiral pool route advantage is cost and simplicity for (4R) isomer |
| Conditions | Synthetic methodology comparison; J. Org. Chem. 2016, 81 (10), 4359–4363 |
Why This Matters
For procurement decisions, the (4R) enantiomer is the documented stereochemistry in several drug candidates; selecting the correct enantiomer avoids costly chiral separation or re-validation of downstream SAR.
- [1] Si, C.; Fales, K. R.; Torrado, A.; Frimpong, K.; Kaoudi, T.; Vandeveer, H. G.; Njoroge, F. G. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. J. Org. Chem. 2016, 81 (10), 4359–4363. View Source
- [2] Fales, K. R.; Njoroge, F. G.; Brooks, H. B.; et al. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate AICARFT Inhibitor. J. Med. Chem. 2017, 60 (23), 9599–9616. View Source
